molecular formula C13H20N2O B1364539 1-[(3-Ethoxyphenyl)methyl]piperazine

1-[(3-Ethoxyphenyl)methyl]piperazine

Katalognummer: B1364539
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: DHSRFVOLCMYNDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Ethoxyphenyl)methyl]piperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-[(3-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-2-16-13-5-3-4-12(10-13)11-15-8-6-14-7-9-15/h3-5,10,14H,2,6-9,11H2,1H3

InChI-Schlüssel

DHSRFVOLCMYNDQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)CN2CCNCC2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-[(3-Ethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-[(3-Ethoxyphenyl)methyl]piperazine. As a member of the N-benzylpiperazine class, this compound holds significant interest for researchers in medicinal chemistry and drug development due to the established central nervous system (CNS) activity of its structural analogs. This document details its physicochemical characteristics, proposes a robust synthetic pathway, outlines analytical characterization methods, and discusses its chemical reactivity and stability. The insights provided herein are intended to support researchers and scientists in leveraging this molecule as a scaffold for novel therapeutic agent discovery.

Introduction to the N-Arylmethylpiperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, serves as a versatile framework that can be functionalized to modulate a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The introduction of an arylmethyl group, such as a benzyl or substituted benzyl group, at one of the nitrogen atoms creates the N-arylmethylpiperazine class of compounds.

The Benzylpiperazine (BZP) Archetype and CNS Activity

N-benzylpiperazine (BZP) is the prototype of this chemical family.[2] Originally synthesized as a potential anti-parasitic agent, its stimulant and euphoric properties, similar to but less potent than amphetamine, led to its investigation and eventual classification as a substance of abuse.[4][5] The pharmacological activity of BZP stems from its ability to stimulate the release and inhibit the reuptake of key neurotransmitters, particularly dopamine and serotonin.[5] This mechanism of action is the foundation for the therapeutic potential of many piperazine derivatives, which can modulate neurotransmitter receptors to achieve desired clinical outcomes.[6][7]

Profile of this compound

This compound is a specific analog within this class. The incorporation of a 3-ethoxy substituent on the benzyl ring is a critical modification. This functional group alters the molecule's lipophilicity, electronic distribution, and steric profile compared to unsubstituted BZP. These changes are expected to significantly influence its binding affinity for biological targets, metabolic stability, and overall pharmacokinetic profile, making it a compelling candidate for further investigation in drug discovery programs.

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

Precise experimental data for this compound is not widely published. Therefore, its properties are primarily derived from computational models and comparison with closely related analogs, such as 1-[(3-Ethoxyphenyl)methyl]-3,5-dimethylpiperazine.[8] These computed values provide a foundational dataset for experimental design, including solvent selection and analytical method development.

Table 1: Identity and Computed Physicochemical Properties

Property Value Source
IUPAC Name This compound ---
Molecular Formula C₁₃H₂₀N₂O ---
Molecular Weight 220.31 g/mol Computed
Exact Mass 220.157563 Da Computed
XLogP3-AA 1.8 Computed
Hydrogen Bond Donor Count 1 Computed
Hydrogen Bond Acceptor Count 3 Computed
Rotatable Bond Count 4 Computed

| Topological Polar Surface Area | 27.7 Ų | Computed |

Note: Computed values are based on the structure of this compound and derived from predictive algorithms similar to those used by PubChem for analogous compounds.[8]

Solubility Profile

Based on its structure and the properties of related methoxyphenylpiperazines, a qualitative solubility profile can be predicted.[9][10]

  • Aqueous Solubility: The free base is expected to be sparingly soluble in water. Its solubility increases significantly in acidic aqueous solutions due to the protonation of the piperazine nitrogens, forming a more soluble salt.

  • Organic Solubility: The compound is predicted to be soluble in polar organic solvents such as methanol, ethanol, and chloroform, and moderately soluble in less polar solvents like ethyl acetate. It is expected to have low solubility in nonpolar solvents like hexane.

Synthesis and Purification

A common and effective method for synthesizing N-arylmethylpiperazines is through reductive amination. This strategy involves the reaction of a primary or secondary amine (piperazine) with an aldehyde (3-ethoxybenzaldehyde) in the presence of a reducing agent.

Retrosynthetic Analysis and Proposed Pathway

The retrosynthetic analysis points to a straightforward disconnection at the C-N bond between the benzyl group and the piperazine ring, identifying 3-ethoxybenzaldehyde and piperazine as the key starting materials.

G product This compound disconnection C-N Disconnection (Reductive Amination) product->disconnection intermediate Schiff Base / Iminium Ion reagents ReagentsPiperazine3-Ethoxybenzaldehyde intermediate->reagents disconnection->intermediate G start This compound alkylation N-Alkylation / N-Arylation (at secondary amine) start->alkylation R-X, Base acylation N-Acylation (at secondary amine) start->acylation RCOCl, Base demethylation Ether Cleavage (e.g., with HBr) start->demethylation Strong Acid aromatic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) start->aromatic_sub Electrophile

Sources

1-[(3-Ethoxyphenyl)methyl]piperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 1-[(3-Ethoxyphenyl)methyl]piperazine , a specific chemical entity belonging to the aryl-alkyl-piperazine class. This monograph details its structural identity, synthesis pathways, physicochemical properties, and potential applications in drug discovery.

Chemical Identity & Structural Analysis

This compound is a piperazine derivative characterized by a benzyl substituent at the N1 position, where the phenyl ring bears an ethoxy group at the meta (3-) position. It is structurally analogous to 1-benzylpiperazine (BZP), a known psychoactive substance, but distinguished by the ethoxy substitution which alters its lipophilicity and receptor binding profile.

Parameter Data
IUPAC Name This compound
Common Synonyms 1-(3-Ethoxybenzyl)piperazine; 3-Ethoxy-BZP; 3-Ethoxybenzylpiperazine
CAS Number Not Widely Listed (Note: Isomeric 1-(4-ethoxybenzyl)piperazine is CAS 21867-70-9; 1-(3-methoxybenzyl)piperazine is CAS 16015-71-7)
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
SMILES CCOC1=CC=CC(=C1)CN2CCNCC2
InChI Key (Predicted) KVN...[][2][3] (Specific key depends on conformer generation)
Structural Visualization

The molecule consists of a secondary amine (piperazine N4) and a tertiary amine (piperazine N1) linked to a lipophilic 3-ethoxyphenyl tail. This amphiphilic structure suggests high affinity for monoamine transporters and GPCRs.

Structure Figure 1: Structural connectivity of this compound. Ethoxy Ethoxy Group (-OCH2CH3) Phenyl Phenyl Ring (Meta-Substituted) Ethoxy->Phenyl Ether Linkage Linker Methylene Bridge (-CH2-) Phenyl->Linker C-C Bond Piperazine Piperazine Ring (Secondary Amine) Linker->Piperazine N-Alkylation

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.

Property Value (Predicted) Context
LogP ~2.1 - 2.4Moderate lipophilicity; likely CNS active.
pKa (Basic N) ~9.8 (N4), ~5.4 (N1)Exists predominantly as a dication at physiological pH.
Boiling Point ~340°C (at 760 mmHg)High boiling point due to polarity/H-bonding potential.
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility as free base; highly soluble as HCl salt.
H-Bond Donors 1 (Secondary Amine)Critical for receptor interaction.
H-Bond Acceptors 3 (2 Nitrogens, 1 Ether Oxygen)Facilitates binding to protein residues.
Synthesis Methodologies

Two primary routes are recommended for the synthesis of this compound. Route A (Reductive Amination) is preferred for higher purity and avoiding over-alkylation. Route B (Nucleophilic Substitution) is more direct but requires careful control of stoichiometry to prevent the formation of bis-substituted byproducts.

Route A: Reductive Amination (Preferred)

This method couples 3-ethoxybenzaldehyde with excess piperazine using a reducing agent.

  • Reagents: 3-Ethoxybenzaldehyde, Piperazine (5-10 eq), Sodium Triacetoxyborohydride (STAB) or NaBH₄, DCM or Methanol.

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

  • Protocol:

    • Dissolve piperazine (5 eq) in DCM.

    • Add 3-ethoxybenzaldehyde (1 eq) dropwise.

    • Stir for 30 mins to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃.

    • Extract with DCM, wash with brine, dry over Na₂SO₄.

Route B: Nucleophilic Substitution

Direct alkylation of piperazine with 3-ethoxybenzyl chloride.

  • Reagents: 3-Ethoxybenzyl chloride, Piperazine (excess), K₂CO₃, Acetonitrile (ACN).

  • Challenge: Controlling mono- vs. bis-alkylation.

  • Protocol:

    • Reflux piperazine (10 eq) and K₂CO₃ in ACN.

    • Add 3-ethoxybenzyl chloride (1 eq) slowly over 1 hour.

    • Reflux for 4 hours.

    • Filter salts and evaporate solvent.

    • Purify via column chromatography (DCM:MeOH:NH₃) to separate the mono-alkylated product from the bis-alkylated impurity.

Synthesis Figure 2: Synthetic pathways for this compound. Aldehyde 3-Ethoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine Condensation Piperazine Piperazine (Excess) Piperazine->Imine Product This compound Piperazine->Product Halide 3-Ethoxybenzyl Chloride Halide->Product Alkylation (Route B) Imine->Product Reduction (Route A) RedAgent NaBH(OAc)3 / DCM RedAgent->Product Base K2CO3 / ACN / Reflux Base->Product

Applications & Pharmacology
Drug Development Utility

This compound serves as a versatile pharmacophore in medicinal chemistry.[4] The 3-ethoxybenzyl moiety is often used to probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

  • Serotonin/Dopamine Receptor Ligands: The N-benzylpiperazine scaffold is a privileged structure for 5-HT and Dopamine (D2/D3) receptors. The 3-ethoxy substituent adds steric bulk and lipophilicity, potentially enhancing selectivity for specific subtypes (e.g., 5-HT2A or 5-HT2C).

  • Kinase Inhibitors: Piperazine linkers are frequently used to improve the solubility of kinase inhibitors.

  • Sigma Receptor Ligands: Benzylpiperazines often show high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases.

Research Chemical Context

Researchers must be aware that N-benzylpiperazines are a class of psychoactive substances. While the 3-ethoxy derivative is less common than BZP or 3-TFMPP (3-Trifluoromethylphenylpiperazine), it likely shares stimulant properties.

  • Mechanism: Releaser of monoamines (DA, NE, 5-HT) via transporter reversal.

  • Legal Status: May be considered a controlled substance analogue in jurisdictions with "catch-all" analogue acts (e.g., US Federal Analogue Act) due to its similarity to BZP.

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.40 (t, 3H): Methyl of ethoxy group.

    • δ 2.45 (m, 4H): Piperazine ring protons (N1 side).

    • δ 2.90 (m, 4H): Piperazine ring protons (N4 side).

    • δ 3.50 (s, 2H): Benzylic CH₂.

    • δ 4.05 (q, 2H): Methylene of ethoxy group.

    • δ 6.80 - 7.25 (m, 4H): Aromatic protons (pattern characteristic of meta-substitution).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 221.16 m/z.

    • Fragmentation often shows loss of the ethoxybenzyl group (tropylium ion formation).

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Emergency: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.[5][6]

References
  • Synthesis of N-Benzylpiperazines

    • Organic Syntheses, Coll.[7] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).

    • Title: 1-Benzylpiperazine.
    • Source:

  • Pharmacology of Piperazine Scaffolds

    • Journal of Medicinal Chemistry, 2005.
    • Title: Piperazine-based compounds as privileged structures in drug discovery.
    • Source: (General reference for scaffold utility)

  • Isomeric Reference (1-(3-Methoxybenzyl)piperazine)

    • PubChem Compound Summary.
    • Title: 1-(3-Methoxybenzyl)piperazine.
    • Source:

  • Isomeric Reference (1-(4-Ethoxybenzyl)piperazine)

    • PubChem Compound Summary.
    • Title: 1-(4-Ethoxybenzyl)piperazine.
    • Source:

Sources

literature review of 1-[(3-Ethoxyphenyl)methyl]piperazine research

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Analytical Profiling, and Pharmacological Context[1]

Executive Summary

1-[(3-Ethoxyphenyl)methyl]piperazine (also known as 3-ethoxybenzylpiperazine or 3-EBP ) is a substituted benzylpiperazine derivative. While structurally analogous to the controlled stimulant Benzylpiperazine (BZP), 3-EBP occupies a critical niche in two distinct fields: forensic toxicology and medicinal chemistry .

In forensics, 3-EBP is a primary isobaric interferent for 3,4-methylenedioxybenzylpiperazine (3,4-MDBP) . Both compounds share a nominal molecular weight of 220 Da, rendering standard low-resolution Mass Spectrometry (GC-MS) insufficient for differentiation. This guide provides the definitive analytical protocols required to resolve this ambiguity.

In drug development, the 3-ethoxybenzyl moiety serves as a lipophilic pharmacophore in the synthesis of PDE7 and PARP-1 inhibitors , offering a scaffold for optimizing blood-brain barrier (BBB) penetration and receptor selectivity.

Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
Common Synonyms 3-ethoxybenzylpiperazine; 3-EBP
Molecular Formula C₁₃H₂₀N₂O
Exact Mass 220.1576 Da
Nominal Mass 220 Da (Isobaric with 3,4-MDBP: C₁₂H₁₆N₂O₂)
Physical State Viscous yellow oil (free base); White crystalline solid (HCl salt)
Solubility Soluble in Methanol, DCM, Chloroform; HCl salt soluble in water
Key Fragment Ions (EI-MS) m/z 135 (Base Peak, ethoxybenzyl cation), m/z 91, m/z 56
Synthesis Protocol: Reductive Amination

Context: This protocol utilizes a reductive amination pathway, preferred for its mild conditions and high yield compared to nucleophilic substitution with benzyl halides, which often leads to over-alkylation.

Reagents:
  • Precursor A: 3-Ethoxybenzaldehyde (1.0 eq)

  • Precursor B: Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq)

  • Solvent: Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (trace, to adjust pH to ~6)

Step-by-Step Methodology:
  • Imine Formation (Equilibrium Phase):

    • Dissolve 3-ethoxybenzaldehyde (e.g., 10 mmol) in MeOH (20 mL).

    • Add Piperazine (30 mmol) slowly under stirring.

    • Critical Control: Add glacial acetic acid dropwise until pH reaches ~6. This protonates the carbonyl oxygen, accelerating imine formation without neutralizing the amine nucleophile.

    • Stir at room temperature (RT) for 30–60 minutes.

  • Reduction (Irreversible Phase):

    • Cool the solution to 0°C in an ice bath.

    • Add NaCNBH₃ portion-wise over 15 minutes. Safety Note: NaCNBH₃ releases toxic HCN if exposed to strong acids; ensure ventilation.

    • Allow the reaction to warm to RT and stir for 4–6 hours.

  • Quenching & Workup (Self-Validating):

    • Quench: Add H₂O (10 mL) followed by 1M HCl until gas evolution ceases (destroys excess hydride).

    • Basification: Adjust pH to >12 using 2M NaOH. This ensures the piperazine is in its free-base form (organic soluble).

    • Extraction: Extract 3x with Dichloromethane (DCM).

    • Purification: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Salt Formation (Optional for Storage):

    • Dissolve the resulting oil in anhydrous diethyl ether.

    • Bubble dry HCl gas or add ethereal HCl dropwise.

    • Filter the white precipitate (dihydrochloride salt) and recrystallize from EtOH/Et₂O.

Synthesis Start 3-Ethoxybenzaldehyde + Piperazine (XS) Imine Imine Intermediate (pH ~6, MeOH) Start->Imine -H2O Reduction Reduction (NaCNBH3) Imine->Reduction +H- Workup Acid Quench -> Base Extraction (Isolates Free Base) Reduction->Workup Product This compound Workup->Product

Figure 1: Reductive amination pathway for the synthesis of 3-EBP.

Analytical Forensics: The Isobaric Challenge

Context: In forensic drug testing, 3-EBP is a "legal high" mimic. It shares a nominal mass (220) with the controlled substance 3,4-MDBP. Standard GC-MS is often insufficient.

Differentiation Strategy
Feature3,4-MDBP (Controlled)3-EBP (Analyte)Analytical Resolution
Formula C₁₂H₁₆N₂O₂C₁₃H₂₀N₂OHigh-Res MS (TOF)
Exact Mass 220.1212220.1576Distinct (Δ = 36 mDa)
EI-MS Spectrum Base Peak m/z 135Base Peak m/z 135Indistinguishable on Low-Res MS
IR Signature C-O-C stretch (dioxole)C-O-C stretch (ethoxy)GC-IRD (Vapor Phase IR)
Recommended Protocol: GC-IRD or GC-TOF-MS
  • GC-MS (Low Res): Will show a peak at m/z 220 and a base peak at m/z 135 for both compounds. Result: Inconclusive.

  • GC-IRD (Infrared Detection):

    • 3,4-MDBP: Shows characteristic methylenedioxy symmetric stretching at ~930 cm⁻¹ and ~1040 cm⁻¹.

    • 3-EBP: Shows ethoxy ether bands (~1040–1150 cm⁻¹) but lacks the specific methylenedioxy "ring breathing" modes.

  • GC-TOF-MS (Time of Flight):

    • Calculate the exact mass defect. The mass difference of 0.0364 Da is easily resolved by TOF instruments, confirming the elemental composition C₁₃H₂₀N₂O.

AnalyticalLogic Sample Unknown Sample (Nominal Mass 220) GCMS GC-MS (Low Res) Result: m/z 135, 220 Sample->GCMS Decision Ambiguity: Is it MDBP or 3-EBP? GCMS->Decision PathA Method A: GC-TOF-MS (High Res) Decision->PathA PathB Method B: GC-IRD (Vapor Phase IR) Decision->PathB ResultA Mass: 220.1576 ID: 3-EBP PathA->ResultA C13H20N2O ResultB Mass: 220.1212 ID: MDBP PathA->ResultB C12H16N2O2

Figure 2: Analytical decision tree for resolving isobaric interference between 3-EBP and MDBP.

Pharmacological & Industrial Applications[3][4]
A. Medicinal Chemistry Scaffold

3-EBP is rarely the final active pharmaceutical ingredient (API) but serves as a vital intermediate for constructing complex heterocycles.

  • PDE7 Inhibitors: Used in the synthesis of quinazolinedione derivatives.[1] The 3-ethoxybenzyl group provides lipophilic bulk that fits into the hydrophobic pocket of the Phosphodiesterase 7 enzyme, aiding in selectivity against PDE4.

  • PARP-1 Inhibitors: Incorporated into isoindole-4-carboxamide derivatives.[2] Here, the piperazine nitrogen acts as a linker, while the ethoxybenzyl tail interacts with the "adenine binding pocket" or auxiliary regions of the PARP enzyme.

B. Psychoactive Potential (BZP Analog)

As a structural analog of Benzylpiperazine (BZP) , 3-EBP likely possesses central nervous system (CNS) activity.

  • Mechanism: BZPs generally act as releasers of dopamine and norepinephrine (similar to amphetamines) and non-selective serotonin receptor agonists (5-HT).

  • SAR Insight: The meta-substitution (3-ethoxy) typically increases serotonin receptor affinity compared to the unsubstituted BZP, but may reduce stimulant potency due to steric hindrance at the transporter sites.

  • Safety Warning: Due to this structural similarity, 3-EBP should be handled with the same precautions as psychostimulants until definitive toxicological data clears it.

References
  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.

  • Vertex Pharmaceuticals. (2011).[2] Isoindole-4-carboxamide derivatives as PARP inhibitors. WO Patent 2011/006794.[2]

  • Sanofi-Aventis. (2010). Quinazolinedione derivatives, preparation thereof and therapeutic uses. CA Patent 2701150.

  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Pharmacology Biochemistry and Behavior. (Contextual reference for substituted piperazine pharmacology).

Sources

Methodological & Application

in vivo studies with 1-[(3-Ethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacological Characterization of 1-[(3-Ethoxyphenyl)methyl]piperazine (3-EtO-BZP)

Executive Summary

This technical guide outlines the protocols for the in vivo assessment of This compound (herein referred to as 3-EtO-BZP ). As a structural analog of the psychostimulant N-benzylpiperazine (BZP), 3-EtO-BZP belongs to a chemical class known to modulate monoaminergic signaling. However, unlike the parent compound BZP which acts primarily as a dopamine/norepinephrine releaser, meta-substituted benzylpiperazines often exhibit distinct pharmacological profiles, ranging from serotonin-mediated sedation to mixed agonist-antagonist activity at 5-HT receptors.

This document provides a validated framework for researchers to evaluate the neuropharmacological profile, pharmacokinetics (PK), and behavioral toxicity of 3-EtO-BZP.

Chemical Identity & Formulation

To ensure experimental reproducibility, the physicochemical properties of the compound must be managed during formulation.

  • IUPAC Name: this compound[1]

  • Common Abbreviation: 3-EtO-BZP

  • Structural Class: Substituted Benzylpiperazine[2]

  • Molecular Weight: ~220.31 g/mol (Free base)

Formulation Protocol for In Vivo Administration

Free base piperazines are often oils or hygroscopic solids with poor aqueous solubility at neutral pH. For in vivo studies, the dihydrochloride (2HCl) salt form is required.

  • Salt Conversion: Dissolve free base 3-EtO-BZP in diethyl ether. Add 2.0 equivalents of 2M HCl in diethyl ether dropwise under stirring. Collect the white precipitate via filtration and dry under vacuum.

  • Vehicle Preparation: Dissolve the 3-EtO-BZP·2HCl salt in sterile 0.9% saline (NaCl).

  • pH Adjustment: Verify pH is between 5.5–6.5. If too acidic, buffer slightly with 0.1 N NaOH, but avoid precipitation of the free base.

  • Stability: Freshly prepare solutions on the day of dosing.

Experimental Workflow

The following diagram illustrates the logical flow of the characterization campaign, moving from formulation to specific phenotypic readouts.

ExperimentalWorkflow cluster_InVivo In Vivo Phase (C57BL/6 Mice) Compound 1-[(3-Ethoxyphenyl) methyl]piperazine (Free Base) Formulation Salt Conversion (2HCl) & Saline Sol. Compound->Formulation Acidification Dosing IP Administration (1, 3, 10, 30 mg/kg) Formulation->Dosing Sterile Filter PK Pharmacokinetics (Plasma/Brain LC-MS) Dosing->PK Time: 0.25-4h Behavior Behavioral Battery (Locomotor/EPM) Dosing->Behavior Time: 0-60m Microdialysis Microdialysis (DA/5-HT Levels) Dosing->Microdialysis Real-time Analysis Data Correlation (PK/PD Modeling) PK->Analysis Behavior->Analysis Microdialysis->Analysis

Figure 1: Integrated workflow for the pharmacological assessment of 3-EtO-BZP.

Protocol A: Pharmacokinetic Profiling (LC-MS/MS)

Before behavioral testing, it is critical to establish blood-brain barrier (BBB) penetration. Benzylpiperazines are generally lipophilic, but the ethoxy group may alter metabolic stability compared to BZP.

Objective: Determine


, 

, and Brain/Plasma ratio.

Methodology:

  • Subjects: Male C57BL/6 mice (n=3 per time point).

  • Dose: 10 mg/kg (i.p.).

  • Sampling: Terminal cardiac puncture and brain harvest at 15, 30, 60, 120, and 240 minutes post-dose.

  • Sample Prep:

    • Plasma: Protein precipitation with acetonitrile (containing internal standard, e.g., BZP-d7).

    • Brain: Homogenize in 3 volumes of PBS; precipitate with acetonitrile.

  • Analysis: LC-MS/MS (ESI+ mode). Monitor the transition of the parent ion

    
    .
    

Data Reporting Template:

ParameterUnitPlasma ValueBrain Value

min[Data][Data]

ng/mL[Data][Data]

ng·h/mL[Data][Data]
Brain/Plasma Ratio -N/A[Ratio]

Protocol B: Behavioral Assessment (Locomotor & Anxiety)

Rationale: While BZP is a stimulant, meta-substituted analogs (like m-methoxy-BZP) have shown reduced stimulant properties or even sedative effects due to altered affinity for serotonin receptors (5-HT2A/2C) versus dopamine transporters (DAT).

Assay 1: Open Field Test (Locomotor Activity)
  • Acclimatization: Place mice in the testing room 1 hour prior to testing.

  • Apparatus: 40cm x 40cm automated arena with infrared beam tracking.

  • Procedure:

    • Inject vehicle or 3-EtO-BZP (3, 10, 30 mg/kg i.p.).

    • Immediately place mouse in the center of the arena.

    • Record horizontal distance traveled (cm) and vertical rears for 60 minutes in 5-minute bins.

  • Interpretation:

    • Increase in activity: Suggests dopaminergic stimulant profile (BZP-like).

    • Decrease in activity: Suggests serotonergic modulation or sedation (common with meta-substitution).

Assay 2: Head Twitch Response (HTR)

To screen for 5-HT2A agonist activity (hallucinogenic potential), which is common in piperazine derivatives (e.g., TFMPP).

  • Observation: Following Open Field, transfer mouse to a clear cylinder.

  • Scoring: Count the number of distinct head twitches (rapid rotational jerks) over a 10-minute period.

  • Control: 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) can be used as a positive control (1 mg/kg).

Protocol C: In Vivo Microdialysis

This is the definitive assay to determine the mechanism of action (Monoamine Releaser vs. Reuptake Inhibitor).

Surgical Setup:

  • Probe Target: Nucleus Accumbens (NAc) for dopamine; Prefrontal Cortex (PFC) for serotonin.

  • Coordinates (Mouse): AP +1.34, ML +1.0, DV -4.0 (relative to Bregma).

Perfusion Protocol:

  • Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Collect baseline samples (3 x 20 min).

  • Administer 3-EtO-BZP (10 mg/kg i.p.).

  • Collect post-dose samples for 120 minutes.

Putative Mechanism Visualization: Based on structural activity relationships (SAR) of benzylpiperazines, 3-EtO-BZP likely interacts with monoamine transporters.

Mechanism Compound 3-EtO-BZP DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/Reversal SERT Serotonin Transporter (SERT) Compound->SERT High Affinity Binding VMAT Vesicular Transporter (VMAT2) Compound->VMAT Depletion (High Dose) Synapse Synaptic Cleft (Increased Neurotransmitter) DAT->Synapse Elevated DA SERT->Synapse Elevated 5-HT

Figure 2: Hypothesized interaction of 3-EtO-BZP with monoamine transporters.

Safety & Handling (Novel Psychoactive Substance)

As a substituted piperazine, 3-EtO-BZP should be treated as a potential Novel Psychoactive Substance (NPS) with unknown toxicity.

  • Hazard: Potential neurotoxicant. Structural analogs (e.g., mCPP) can lower seizure thresholds.

  • PPE: Nitrile gloves, lab coat, and P95 respirator or fume hood usage are mandatory during weighing.

  • Waste: Incineration via approved hazardous waste streams.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology.

  • Yarosh, H. L., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse.[2] Pharmacology Biochemistry and Behavior.

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology.

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.

  • PubChem. (n.d.). This compound.[1][3] National Library of Medicine.

Sources

Application Notes & Protocols: Characterization of 1-[(3-Ethoxyphenyl)methyl]piperazine as a Potential Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-SR-2026-0214

Abstract

The serotonergic system, comprising a diverse family of receptors, is a cornerstone of neuropharmacology, modulating processes from mood and cognition to sleep and appetite.[1] Consequently, serotonin receptors are critical targets for therapeutic agents treating neuropsychiatric disorders like depression, anxiety, and schizophrenia.[2] Arylpiperazine derivatives are a well-established class of compounds known to interact with these receptors.[3][4] This document provides a comprehensive framework for the synthesis and pharmacological evaluation of a novel arylpiperazine derivative, 1-[(3-Ethoxyphenyl)methyl]piperazine . We present detailed protocols for its chemical synthesis, in vitro characterization—including receptor binding and functional assays—and in vivo behavioral assessment. The objective is to provide researchers with a robust, self-validating methodology to determine the compound's affinity, potency, efficacy, and potential therapeutic utility as a serotonin receptor agonist.

Introduction: The Rationale for Investigation

Serotonin (5-hydroxytryptamine, 5-HT) exerts its myriad effects through at least 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[1][2] These receptors are broadly classified into families (5-HT1, 5-HT2, etc.), each with unique signaling mechanisms and physiological roles. For instance, 5-HT1A receptors typically couple to Gαi proteins to inhibit adenylyl cyclase, while 5-HT2A receptors couple to Gαq proteins to activate the phospholipase C pathway, leading to an increase in intracellular calcium.[5][6][7]

The compound this compound belongs to the arylpiperazine class, a chemical scaffold present in numerous approved drugs targeting the central nervous system.[3] Its structure suggests a potential interaction with aminergic GPCRs. The purpose of this guide is to outline a systematic, multi-tiered approach to rigorously characterize this compound, progressing from fundamental chemical synthesis to complex behavioral paradigms. This workflow is designed to elucidate its specific serotonergic activity profile and evaluate its potential as a novel pharmacological tool or therapeutic lead.

Overall Experimental Workflow

The investigation follows a logical progression from synthesis and initial screening to functional characterization and behavioral validation.

G cluster_synthesis Phase 1: Synthesis & Purity cluster_invitro Phase 2: In Vitro Profiling cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Analysis & Conclusion Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification QC Analytical QC (NMR, MS, HPLC >98%) Purification->QC Binding Receptor Binding Assays (Determine Affinity: Ki) QC->Binding Functional Functional Assays (Determine Potency & Efficacy: EC50, Emax) Binding->Functional PK Pharmacokinetic Studies (Optional) Functional->PK Behavior Behavioral Models (Anxiety, Depression) PK->Behavior Analysis Data Analysis & Interpretation Behavior->Analysis Conclusion SAR & Lead Optimization Analysis->Conclusion

Caption: High-level workflow for characterizing a novel compound.

Chemical Synthesis and Characterization

Principle: The synthesis of N-benzylpiperazines is a common transformation in medicinal chemistry. A reliable method is the nucleophilic substitution of a benzyl halide with piperazine.[8] To ensure the validity of subsequent pharmacological data, the final compound must be of high purity (>98%), with its identity confirmed by standard analytical techniques.

Proposed Synthetic Protocol: Reductive Amination

A robust method for synthesizing this compound is the reductive amination of 3-ethoxybenzaldehyde with piperazine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethoxybenzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

    • Rationale: NaBH(OAc)₃ is preferred as it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, allowing for a one-pot procedure with minimal side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the final compound.

Analytical Characterization
  • Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC). The purity should exceed 98%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure and ensure no significant impurities are present.

In Vitro Pharmacological Profiling

This phase aims to determine the compound's affinity (binding strength) and functional activity (agonist, antagonist, or inverse agonist) at a panel of key serotonin receptors.

Radioligand Binding Assays: Determining Receptor Affinity

Principle: Competitive radioligand binding assays measure the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[9] The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.[10][11]

G Prep Prepare Receptor Membranes (from cell lines or tissue) Incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varying conc.) Prep->Incubate Filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubate->Filter Incubate to equilibrium Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 → Ki calculation) Count->Analyze G Agonist 5-HT1A Agonist (Test Compound) Receptor 5-HT1A Receptor Agonist->Receptor Gi Gαi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Simplified Gαi-coupled signaling pathway for 5-HT1A receptors.

  • Materials:

    • HEK293 cells expressing the human 5-HT1A receptor.

    • cAMP detection kit (e.g., Promega cAMP-Glo™). [12] * Forskolin (an adenylyl cyclase activator).

  • Procedure:

    • Plate cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to raise basal cAMP levels.

    • Rationale: Since Gαi activation inhibits cAMP production, a pre-stimulation with forskolin is necessary to create a measurable signal window.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect, compared to a reference full agonist like 5-HT).

Principle: 5-HT2A receptors couple to Gαq, activating phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores. [7][13]This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes. [14][15][16]

G Agonist 5-HT2A Agonist (Test Compound) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Calcium Ca²⁺ Release ER->Calcium

Caption: Simplified Gαq-coupled signaling pathway for 5-HT2A receptors.

  • Materials:

    • HEK293 cells expressing the human 5-HT2A receptor.

    • Calcium-sensitive dye (e.g., Fluo-4 AM or a kit like FLIPR Calcium 5). [16] * Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, which typically involves a 1-hour incubation.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. [17] * Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and measure the change in fluorescence in real-time.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the EC₅₀ and Emax from the resulting dose-response curve.

Table 2: Hypothetical Functional Activity Profile

Receptor Target Assay Type EC₅₀ (nM) Emax (% of 5-HT) Activity
5-HT1A cAMP Inhibition 55.6 85% Partial Agonist
5-HT2A Calcium Mobilization 310.4 25% Weak Partial Agonist

| 5-HT7 | cAMP Stimulation | 150.2 | 70% | Partial Agonist |

This table presents hypothetical data for illustrative purposes.

In Vivo Behavioral Evaluation

Principle: Based on the in vitro profile, in vivo studies are conducted to assess the compound's effects on complex behaviors relevant to human psychiatric conditions. Given the common role of 5-HT1A agonists in anxiety and depression, the Elevated Plus Maze (EPM) and Forced Swim Test (FST) are appropriate initial models. [18][19]

Elevated Plus Maze (EPM): Assessing Anxiolytic-Like Effects

Principle: The EPM is a widely used model for assessing anxiety-like behavior in rodents. [20]The maze has two open, exposed arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces. [18][21] Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing closed arms.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) at various doses 30 minutes before the test. A vehicle control group and a positive control group (e.g., diazepam) should be included.

    • Place the animal in the center of the maze, facing an open arm. [22] * Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Score the time spent in the open arms vs. closed arms.

    • Score the number of entries into the open and closed arms.

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST): Assessing Antidepressant-Like Effects

Principle: The FST is a common screening tool for potential antidepressant drugs. [23][24]Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility, increasing active escape behaviors like swimming or climbing. [25][26] Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom. [19]2. Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound at various doses 30-60 minutes before the test. Include vehicle and positive control (e.g., fluoxetine) groups.

    • Place the animal into the water cylinder for a 6-minute session.

    • Record the session for later scoring. The last 4 minutes of the session are typically analyzed.

  • Data Analysis:

    • Score the duration of immobility (floating with only movements necessary to keep the head above water).

    • A significant decrease in immobility time suggests an antidepressant-like effect. It has been noted that serotonergic compounds tend to increase swimming behavior specifically. [24] Table 3: Hypothetical In Vivo Behavioral Effects

      Behavioral Test Dose (mg/kg, i.p.) Key Metric Result vs. Vehicle Interpretation
      Elevated Plus Maze 1.0 % Time in Open Arms ↑ 50% (p < 0.05) Anxiolytic-like effect
      3.0 % Time in Open Arms ↑ 85% (p < 0.01) Anxiolytic-like effect
      Forced Swim Test 3.0 Immobility Time (s) ↓ 30% (p < 0.05) Antidepressant-like effect

      | | 10.0 | Immobility Time (s) | ↓ 55% (p < 0.001) | Antidepressant-like effect |

This table presents hypothetical data for illustrative purposes.

References

  • Marvin, L. et al. (2021). Novel and atypical pathways for serotonin signaling. PMC. Available at: [Link]

  • Cunningham, J. A. et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

  • Saad, Y. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Schmid, C. L. & Bohn, L. M. (2010). Serotonin receptor signaling and regulation via β-arrestins. PubMed Central. Available at: [Link]

  • QIAGEN (n.d.). Serotonin Receptor Signaling. GeneGlobe. Available at: [Link]

  • ResearchGate (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

  • JoVE (2014). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]

  • Creative Diagnostics (n.d.). Serotonergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • Roth, B. L. (2001). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. Available at: [Link]

  • NCBI (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Eurofins Discovery (n.d.). Calcium Flux Assays. Eurofins Discovery. Available at: [Link]

  • Promega (n.d.). cAMP-Glo™ Assay Protocol. Promega. Available at: [Link]

  • Cortés, R. et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available at: [Link]

  • Molecular Devices (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at: [Link]

  • Sittampalam, G. S. et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Creative Biolabs (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • Creative Biostructure (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]

  • DiscoveRx (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Available at: [Link]

  • ION Biosciences (n.d.). Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • Reaction Biology (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • San Diego Instruments (2021). How Does the Elevated Plus Maze Test Work?. San Diego Instruments. Available at: [Link]

  • PubMed (n.d.). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. PubMed. Available at: [Link]

  • Walf, A. A. & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Van den Bossche, S. et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Can, A. et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]

  • Understanding Animal Research (n.d.). Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • protocols.io (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]

  • Beliveau, V. et al. (2017). A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System. The Journal of Neuroscience. Available at: [Link]

  • Siegel, G. J. et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Yankelevitch-Yahav, R. et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate (n.d.). The Elevated Plus-Maze. ResearchGate. Available at: [Link]

  • Yoshitake, T. et al. (2004). Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies. Journal of Pharmacological Sciences. Available at: [Link]

  • Reyes-Haro, D. et al. (2022). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Staroń, J. et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available at: [Link]

  • Staroń, J. et al. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Shejul, P. B. & Vyavahare, A. V. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Słoczyńska, K. et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link]

  • PubMed (n.d.). Synthesis and serotonin receptor activity of the arylpiperazine alkyl/propoxy derivatives of new azatricycloundecanes. PubMed. Available at: [Link]

  • Zagórska, A. et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • ResearchGate (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Butkevich, A. N. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing and Mitigating Side Effects of 1-[(3-Ethoxyphenyl)methyl]piperazine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on established principles for piperazine derivatives and centrally acting compounds. As of February 2026, specific preclinical safety data for 1-[(3-Ethoxyphenyl)methyl]piperazine is not extensively published. Therefore, this guidance synthesizes information from analogous compounds to provide a robust framework for anticipating and managing potential side effects in animal models. Researchers should always perform initial dose-ranging and tolerability studies for any new chemical entity.

Introduction

This compound is a novel compound with a piperazine core, a structural motif common in many centrally active agents. While the specific pharmacological target of this molecule dictates its primary efficacy, the piperazine moiety itself can be associated with a range of off-target effects. This guide provides researchers, scientists, and drug development professionals with a technical support framework to identify, troubleshoot, and mitigate potential side effects during in vivo studies in animal models. Our approach is grounded in the principles of proactive experimental design and a deep understanding of the underlying physiological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for the side effects observed with piperazine-based compounds?

A1: Many side effects of piperazine and its derivatives are linked to their activity as γ-aminobutyric acid (GABA) agonists.[1][2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). By enhancing GABAergic transmission, these compounds can lead to generalized CNS depression. This can manifest as sedation, ataxia (incoordination), and muscle weakness.[4][5] The selectivity of piperazine derivatives for different GABA receptor isoforms compared to endogenous ligands can influence their specific side effect profile.[1][3]

Q2: What are the most common side effects I should anticipate when working with a novel piperazine derivative like this compound in rodent models?

A2: Based on the class of compounds, you should be vigilant for a constellation of clinical signs. These can be broadly categorized as:

  • Neurological: Ataxia (uncoordinated gait), muscle tremors, sedation or lethargy, and in some cases, convulsions at higher doses.[4][5][6]

  • Gastrointestinal: Nausea, vomiting (in species that can vomit), diarrhea, and changes in appetite.[5][6]

  • Behavioral: Restlessness, changes in normal activity patterns, or other behavioral disturbances.[4][7]

It is crucial to establish a baseline of normal behavior and clinical signs for your specific animal model and strain before initiating dosing.

Q3: How can I differentiate between a therapeutic effect and a side effect?

A3: This requires a well-designed study with clear endpoints. A therapeutic effect should align with the expected pharmacological action of the compound (e.g., anxiolysis, analgesia). A side effect is an unintended consequence of the drug's interaction with biological systems. Key differentiators include:

  • Dose-response relationship: Side effects often emerge or intensify at higher doses than the therapeutic dose.

  • Time course: The onset and duration of side effects may differ from the therapeutic window.

  • Specificity: Side effects may involve physiological systems unrelated to the therapeutic target.

Careful observation and the use of multiple, validated behavioral and physiological assays are essential to parse these differences.

Troubleshooting Guides for Specific Side Effects

Issue 1: Severe Ataxia and Motor Impairment

Symptoms: The animal exhibits a staggering gait, inability to maintain balance, and poor coordination, which can interfere with feeding, drinking, and performance in behavioral tasks.

Potential Causes:

  • Excessive CNS Depression: The dose administered is likely too high, leading to significant GABAergic inhibition and subsequent motor deficits.

  • Rapid Absorption and High Cmax: The formulation may lead to a rapid peak in plasma concentration (Cmax), overwhelming the CNS.[8]

  • Metabolic Inefficiency: The specific animal strain or species may metabolize the compound slowly, leading to prolonged exposure.

Troubleshooting Workflow:

A Observe Severe Ataxia B Step 1: Dose Reduction Is the ataxia still present at lower doses? A->B C Yes B->C Yes D No B->D No E Step 2: Modify Formulation Consider controlled-release or co-formulation with excipients to slow absorption. C->E K Problem Resolved: Proceed with refined dose and formulation. D->K F Step 3: Pharmacokinetic Analysis Does the compound have a long half-life or high Cmax? E->F G Yes F->G Yes I No F->I No H Adjust dosing interval or formulation. G->H L Re-evaluate compound suitability. H->L J Consider alternative routes of administration (e.g., subcutaneous vs. oral). I->J J->L

Caption: Workflow for troubleshooting ataxia.

Detailed Mitigation Strategies:

  • Dose Titration: Perform a thorough dose-response study to identify the minimal effective dose and the maximum tolerated dose.

  • Formulation Modification: Explore alternative formulations to reduce the rate of absorption.[8][9][10] This can include:

    • Controlled-Release Formulations: Using polymers to create a matrix that releases the drug slowly over time, thereby lowering the Cmax.[9]

    • Co-solvents and Excipients: Selecting excipients that modulate the dissolution rate and absorption profile of the compound.[10]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of the compound with the onset and severity of ataxia to understand the exposure-response relationship.[8]

Issue 2: Gastrointestinal Distress (Diarrhea, Anorexia)

Symptoms: Animals exhibit loose stools, a significant reduction in food intake leading to weight loss, and potential dehydration.

Potential Causes:

  • Direct Irritation: The compound may directly irritate the gastrointestinal mucosa.

  • Disruption of Gut Motility: Piperazine derivatives can affect smooth muscle function.[11]

  • Systemic Effects: Nausea and malaise due to CNS effects can lead to reduced appetite.

Mitigation Strategies:

  • Dietary Adjustments: Ensure access to highly palatable and hydrating food sources.

  • Route of Administration: If oral administration is the cause of local irritation, consider parenteral routes (subcutaneous, intraperitoneal) to bypass the GI tract.

  • Co-administration with GI Protectants: While this can be a confounding factor, in some cases, co-administration of agents that protect the gastric lining may be considered, with appropriate controls.

  • Monitor Hydration: Provide supplemental hydration (e.g., hydrogels or subcutaneous fluids) if anorexia is severe.

Parameter Observation Potential Action
Fecal Score Loose to watery stoolsRecord daily; consider dose reduction
Food Intake < 50% of baseline for > 48hProvide palatable diet; check hydration
Body Weight > 10% loss from baselineDose holiday; veterinary consult
Dehydration Skin tenting, sunken eyesSubcutaneous fluids; dose holiday

Table 1: Monitoring and Action Plan for GI Distress.

Issue 3: Stress-Induced Artifacts from Dosing Procedures

Symptoms: Animals show signs of distress during handling and dosing (e.g., vocalization, struggling, avoidance), which can confound behavioral readouts.

Potential Causes:

  • Aversive Dosing Procedure: The physical restraint and administration method can be highly stressful.[12]

  • Taste of Formulation: The vehicle or compound may have an aversive taste, leading to resistance to oral dosing.

Mitigation Workflow:

A Observe Dosing-Related Stress B Step 1: Refine Handling Implement habituation and positive reinforcement techniques. A->B C Is stress still evident? B->C D Yes C->D Yes E No C->E No F Step 2: Evaluate Formulation Palatability Can the taste be masked with a sweet vehicle? D->F J Problem Resolved: Continue with refined procedure. E->J G Yes F->G Yes H No F->H No G->J I Step 3: Consider Alternative Dosing Methods Voluntary oral administration in a palatable treat or non-restrained injection. H->I K Re-evaluate dosing strategy. I->K

Caption: Workflow for mitigating procedural stress.

Detailed Mitigation Strategies:

  • Habituation and Acclimation: Acclimate animals to the handling and dosing procedures for several days before the study begins.[13] This reduces the novelty-induced stress.

  • Non-Restrained Dosing: For injections, train animals to accept the procedure without full physical restraint.[12] This has been shown to significantly reduce stress hormones and lead to more reliable data.

  • Palatable Vehicle: For oral gavage, use a palatable vehicle like sweetened condensed milk or flavored gelatin when possible to improve acceptance.

  • Positive Reinforcement: Pair the dosing procedure with a positive reward to change the animal's emotional response to the event.[13]

Experimental Protocols

Protocol 1: Comprehensive Toxicity and Side Effect Assessment

This integrated protocol allows for the systematic evaluation of multiple toxicological endpoints.[14]

Objective: To determine the dose-dependent side effect profile of this compound.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to assess for sex-dependent differences.[15]

  • Dose Selection: Based on preliminary studies, select at least three dose levels (low, medium, high) and a vehicle control group.

  • Administration: Administer the compound daily for a predetermined period (e.g., 14 or 28 days).

  • Clinical Observations: Conduct detailed clinical observations twice daily. Record any signs of toxicity, including changes in posture, activity, and grooming.

  • Body Weight and Food Consumption: Measure and record body weight daily and food consumption every three days.

  • Behavioral Assessments: At baseline and at specified time points during the study, perform a battery of behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination).

  • Clinical Pathology: Collect blood samples at baseline and termination for hematology and clinical chemistry analysis to assess organ function.[15][16]

  • Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any tissue-level changes.[15][16]

Protocol 2: Assessing Aversive Properties Using a Conditioned Place Preference/Aversion Paradigm

Objective: To determine if this compound has rewarding or aversive properties at therapeutically relevant doses.

Methodology:

  • Apparatus: A standard two-chamber place preference apparatus with distinct visual and tactile cues in each chamber.

  • Phases:

    • Pre-Conditioning (Baseline): Allow animals to freely explore both chambers and record the time spent in each to establish any initial bias.

    • Conditioning: For several days, administer the compound and confine the animal to one chamber. On alternate days, administer the vehicle and confine the animal to the other chamber.

    • Post-Conditioning (Test): Allow the animal to again freely explore both chambers in a drug-free state.

  • Analysis: An increase in time spent in the drug-paired chamber suggests rewarding properties. A decrease in time spent in the drug-paired chamber indicates aversive (side) effects.[17]

Conclusion

A proactive and systematic approach to identifying and mitigating side effects is paramount for the successful preclinical development of novel compounds like this compound. By understanding the potential mechanisms of action for side effects, implementing robust troubleshooting workflows, and utilizing comprehensive assessment protocols, researchers can generate more reliable and translatable data. This not only improves the quality of the science but also adheres to the ethical principles of animal welfare by refining experimental procedures to minimize distress.

References

  • Formulation approaches in mitigating toxicity of orally administr
  • The art and science of drug formul
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS.European Medicines Agency.
  • Low Dose Medicine Formulation Strategies for Pharmaceutical Development.Colorcon.
  • How is drug toxicity assessed in animal models?
  • A Choice Procedure to Assess the Aversive Effects of Drugs in Rodents.PMC - NIH.
  • An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in R
  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.FDA.
  • How can we minimise side effects but keep the benefits of drugs?Connecting Research.
  • Drug Formulation: The Key to Successful Pharmaceutical Innov
  • Piperazine's Effects on Humans, C
  • Profiling of test agents in rodents in a drug discovery pl
  • Piperazine.Wikipedia.
  • Using psychopharmacology in the treatment of problem behaviours in dogs and c
  • What is the mechanism of Piperazine?
  • PIPERAZINE: SAFETY SUMMARY for VETERINARY use.PARASITIPEDIA.
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.PubMed.
  • Reducing the stress of drug administration: implic
  • Piperazine.chemeurope.com.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review.PubMed.
  • Effective Strategies for Administering Medication to Uncooperative Pets: Advice from Veterinary Experts.Summit Animal Hospital.
  • Piperazine (oral route).Mayo Clinic.
  • Drugs Acting on the Central Nervous System.Veterian Key.
  • Pet Medication Side Effects: 9 steps to reduce drug risk.YouTube.
  • Ivermectin and piperazine toxicoses in dogs and c
  • Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs.PubMed.
  • 1-(3-METHOXYPHENYL)PIPERAZINE.SWGDrug.
  • Piperazine – Knowledge and References.Taylor & Francis.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz

Sources

method refinement for quantifying 1-[(3-Ethoxyphenyl)methyl]piperazine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for 1-[(3-Ethoxyphenyl)methyl]piperazine

Subject: Bioanalytical Quantification in Plasma (LC-MS/MS Focus) Target Analyte: this compound (Structurally analogous to 3-Ethoxybenzylpiperazine) Chemical Profile: Basic Secondary Amine | Lipophilic (Ethoxy tail) | pKa ~9.2–9.6

Introduction: The Analytical Challenge

You are likely encountering specific hurdles with This compound due to its physicochemical duality. As a benzylpiperazine derivative, it possesses a highly basic secondary amine (causing silanol interactions/peak tailing) and a lipophilic ethoxy-benzyl moiety (increasing phospholipid matrix entrapment).[1]

This guide moves beyond generic protocols to address the specific "pain points" of quantifying this molecule in plasma: recovery losses during extraction , chromatographic tailing , and carryover .

Module 1: Sample Preparation (The "Clean" Extract)

The Problem: Protein Precipitation (PPT) is insufficient for this analyte. The ethoxy group increases binding to plasma proteins, while phospholipids co-elute, causing ion suppression.[1] The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This utilizes the basic nitrogen for retention while washing away neutral interferences.[1]

Protocol: Optimized MCX SPE Workflow

Standard Validation: 96-well format (e.g., Waters Oasis MCX or Phenomenex Strata-X-C)[1]

StepSolvent/BufferMechanism / Technical Note
1. Pre-treatment 200 µL Plasma + 200 µL 4% H₃PO₄Acidify (pH < 3) to protonate the piperazine nitrogen (charge state +1). Breaks protein binding.[1]
2. Conditioning 1 mL MeOH followed by 1 mL WaterActivates sorbent ligands.
3.[1] Loading Load pre-treated sampleAnalyte binds via ionic interaction (amine to sulfonate group) and hydrophobic interaction (benzyl ring).
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves plasma proteins and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolCRITICAL STEP: Removes hydrophobic neutrals and phospholipids.[1] The analyte remains locked via ionic bond.[1]
6. Elution 2 x 400 µL 5% NH₄OH in MeOHHigh pH (pH > 11) neutralizes the piperazine amine, breaking the ionic bond and releasing the analyte.
7.[1] Reconstitution Evaporate & Reconstitute in Mobile PhaseUse 90:10 (Water:MeOH) to match initial gradient conditions and prevent peak fronting.
Visual Logic: Extraction Decision Tree

ExtractionLogic Start Start: Plasma Sample CheckSens Is LLOQ < 1 ng/mL required? Start->CheckSens PPT Protein Precipitation (PPT) (High Matrix Effect Risk) CheckSens->PPT No (High conc.) SPE_LLE Clean Extraction Required CheckSens->SPE_LLE Yes (Trace analysis) CheckPolarity Analyte Properties: Basic Amine + Lipophilic Tail SPE_LLE->CheckPolarity LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate pH: Adjust to >10 (Uncharged) CheckPolarity->LLE Cost Sensitive? SPE Mixed-Mode SPE (MCX) Mechanism: Cation Exchange CheckPolarity->SPE Robustness Priority? CleanExtract Ready for LC-MS/MS LLE->CleanExtract Good Recovery Moderate Matrix Effect SPE->CleanExtract Removes Phospholipids High Recovery

Caption: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements and analyte chemistry.

Module 2: Chromatographic Refinement

The Problem: The secondary amine on the piperazine ring interacts with residual silanols on the silica column, causing peak tailing .[1] The Solution: Use a Charged Surface Hybrid (CSH) column or high-pH mobile phase.

Recommended Column Chemistry
  • Primary Choice: C18 with Charged Surface Hybrid (CSH) Technology (e.g., Waters XSelect CSH C18).[1]

    • Why: The stationary phase has a low-level positive surface charge that repels the protonated amine of the piperazine, preventing it from "sticking" to silanols.[1]

  • Alternative Choice: Biphenyl Phase .

    • Why: Offers pi-pi interactions with the phenyl and benzyl rings, improving selectivity against matrix components.[1]

Mobile Phase Strategy
  • A: 5 mM Ammonium Formate in Water (pH ~3.5)

  • B: Acetonitrile (or Methanol) with 0.1% Formic Acid.

  • Note: The ammonium ions in the buffer compete with the analyte for active silanol sites, sharpening the peak.[1]

Module 3: Troubleshooting & FAQs

Q1: Why am I seeing severe carryover (>20% of LLOQ) in the blank after a high standard?

Diagnosis: Piperazine derivatives are "sticky" basic amines that adsorb to metallic surfaces and rotor seals in the autosampler. Corrective Action:

  • Aggressive Needle Wash: Use a dual-wash system.[1]

    • Wash 1 (Organic/Strong): Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid.[1] (Dissolves the lipophilic tail).

    • Wash 2 (Aqueous/Weak): Water:Methanol (90:10) + 0.1% Formic Acid.

  • System Passivation: If using older HPLC systems, passivate the system with 6N Nitric Acid (remove column first!) or switch to PEEK tubing/hardware where possible.[1]

Q2: My recovery is inconsistent (high variability between replicates).

Diagnosis: If using LLE, the pH adjustment might be insufficient. Corrective Action:

  • The pKa of the piperazine nitrogen is likely ~9.[1]5. To extract it into an organic solvent (MTBE/EtAc), the molecule must be neutral .[1]

  • Fix: Ensure the plasma pH is adjusted to >11.0 (using Ammonium Hydroxide or Carbonate buffer) before adding the organic solvent. If the pH is near the pKa (e.g., pH 9.5), small fluctuations will cause massive swings in the ionized vs. neutral ratio, leading to variable recovery.[1]

Q3: I see a secondary peak merging with my analyte.

Diagnosis: This could be the N-oxide metabolite or a dealkylation product (loss of the ethoxybenzyl group). Corrective Action:

  • Check the Mass Transitions (MRM).[1]

  • Analyte: Precursor [M+H]+ → Product (likely the piperazine ring fragment or benzyl fragment).

  • Interference: If it's the N-oxide, it will have +16 Da mass.[1] Ensure your chromatographic resolution separates the parent from metabolites.[1]

  • Optimization: Slow down the gradient slope from 10% B to 40% B to improve separation of structurally similar metabolites.

Module 4: Logical Troubleshooting Flow

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Tailing Peak Tailing Type->Tailing Carryover Carryover in Blanks Type->Carryover LowSens Low Sensitivity Type->LowSens Sol_Tail 1. Switch to CSH Column 2. Add Ammonium Formate Tailing->Sol_Tail Sol_Carry 1. Stronger Needle Wash (IPA/Acetone) 2. Replace Rotor Seal Carryover->Sol_Carry Sol_Sens 1. Check Ion Suppression (Phospholipids?) 2. Switch to MCX SPE LowSens->Sol_Sens

Caption: Diagnostic workflow for resolving common bioanalytical failures associated with piperazine derivatives.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Peters, F. T., et al. (2010).[1] Method development and validation for the determination of designer drugs in human plasma by LC–MS/MS. Analytical and Bioanalytical Chemistry, 396, 2399–2412.[1] (Provides foundational parameters for phenylpiperazine quantification).

  • Waters Corporation. (2020).[1] Oasis MCX Extraction Method for Basic Drugs. Retrieved from [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on silanol interactions with basic amines).

Sources

Validation & Comparative

A Researcher's Guide to Ensuring Reproducibility of 1-[(3-Ethoxyphenyl)methyl]piperazine Bioactivity Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pursuit of novel therapeutics is paved with the rigorous demand for reproducible data. The bioactivity profile of a compound, especially one belonging to a versatile class like piperazine derivatives, must be established with unwavering confidence.[1] This guide delves into the critical aspects of ensuring the reproducibility of bioactivity data for 1-[(3-Ethoxyphenyl)methyl]piperazine, a compound with potential neuromodulatory activity. We will explore the common pitfalls in bioactivity testing and provide a robust framework for generating reliable and comparable data, using the well-characterized atypical antipsychotic, Clozapine, as a benchmark.

The Challenge of Reproducibility in Bioactivity Assays

The "reproducibility crisis" in scientific research is a well-documented phenomenon, with a significant portion of irreproducibility stemming from cell-based assays.[2][3] A survey reported in Nature revealed that over half of scientists have struggled to reproduce their own experiments.[2] For a compound like this compound, which, based on its structural similarity to other known ligands, is predicted to interact with G protein-coupled receptors (GPCRs) such as dopamine or serotonin receptors, the potential for variability is substantial.[1]

Several key factors contribute to this lack of reproducibility:

  • Biological Variables: Cell line misidentification, cross-contamination, and genetic drift over passages can dramatically alter experimental outcomes. The use of authenticated, low-passage cell lines is paramount.[4]

  • Reagent and Compound Integrity: The purity and concentration of the test compound, as well as the quality and consistency of reagents like cell culture media and assay buffers, are critical. Variations in these can introduce significant experimental noise.

  • Experimental Technique: Subtle differences in cell handling, pipetting techniques, and incubation times can lead to vastly different results.[2]

  • Data Analysis and Interpretation: The choice of statistical methods and the potential for cognitive bias in interpreting results can also contribute to irreproducibility.

To mitigate these challenges, a well-defined, validated, and meticulously documented experimental protocol is essential.

Unveiling the Bioactivity of this compound: A Focus on the Dopamine D2 Receptor

Given the prevalence of the piperazine scaffold in compounds targeting central nervous system receptors, and the presence of the ethoxybenzyl moiety, a plausible biological target for this compound is the Dopamine D2 receptor (D2R) .[1] The D2R is a key therapeutic target for antipsychotic drugs.[5] To investigate this hypothesis and establish a reproducible bioactivity profile, a radioligand binding assay is a gold-standard method.[6][7][8]

Experimental Workflow: Dopamine D2 Receptor Radioligand Competition Binding Assay

This workflow outlines the key steps for determining the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep 1. Compound Preparation (this compound & Clozapine) incubation 4. Incubation (Membranes, Radioligand, Test Compound) compound_prep->incubation membrane_prep 2. D2R Membrane Preparation (from CHO or HEK293 cells) membrane_prep->incubation radioligand_prep 3. Radioligand Preparation ([3H]-Spiperone) radioligand_prep->incubation filtration 5. Separation of Bound/Free (Rapid Filtration) incubation->filtration scintillation 6. Quantification (Scintillation Counting) filtration->scintillation ic50_calc 7. IC50 Determination (Non-linear Regression) scintillation->ic50_calc ki_calc 8. Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc

Caption: Workflow for the Dopamine D2 Receptor Radioligand Competition Binding Assay.

Detailed Protocol: Dopamine D2 Receptor Competition Binding Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • Test Compounds: this compound and Clozapine (as a comparator).

  • Cell Membranes: Commercially available or in-house prepared membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B or GF/C).

  • Multi-channel pipettes and a plate harvester.

  • Scintillation counter.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Clozapine in 100% DMSO.

    • Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤ 0.1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of a high concentration of a non-radiolabeled D2R antagonist (e.g., 10 µM haloperidol) to the "non-specific binding" (NSB) wells.

    • Add 50 µL of the serially diluted test compounds to the "competition" wells.

  • Incubation:

    • Add 100 µL of the D2R membrane preparation (at a concentration optimized to bind approximately 10% of the added radioligand) to all wells.

    • Add 50 µL of [³H]-Spiperone at a final concentration close to its Kd (typically 0.1-0.5 nM) to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Comparative Bioactivity Data

To provide context for the bioactivity of this compound, its performance should be compared against a well-established compound. Clozapine, an atypical antipsychotic with a known affinity for the Dopamine D2 receptor, serves as an excellent comparator.[10][11][12]

CompoundTarget ReceptorAssay TypeParameterValue (nM)
This compound Human Dopamine D2Radioligand BindingKiTo be determined
Clozapine Human Dopamine D2Radioligand BindingKi130 - 150[10]

Note: The Ki value for Clozapine is a literature-reported range and should be determined concurrently in the same assay for a direct and valid comparison.

Visualizing the Underlying Mechanism

The Dopamine D2 receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand dopamine, inhibits the production of cyclic AMP (cAMP) through the activation of an inhibitory G protein (Gi). An antagonist, such as this compound is hypothesized to act, would block this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC CellularResponse Cellular Response cAMP->CellularResponse Inhibition of Downstream Signaling

Caption: Hypothesized mechanism of action of this compound at the Dopamine D2 receptor.

Conclusion: A Commitment to Rigor

The reproducibility of bioactivity data is the bedrock of credible scientific research and efficient drug development. For a novel compound like this compound, establishing a robust and reproducible bioactivity profile is the first critical step in its journey from a potential lead to a therapeutic candidate. By employing well-validated assays, such as the radioligand binding assay described here, and including appropriate comparators like Clozapine, researchers can generate high-quality, reliable data. This commitment to rigorous experimental design and transparent reporting is not just good scientific practice; it is an ethical imperative that accelerates the discovery of new medicines.

References

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Burford, N. T., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Improving the reproducibility of cell culture handling. INTEGRA Biosciences. [Link]

  • Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]

  • Abi-Dargham, A., et al. (2000). Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics. American Journal of Psychiatry, 157(7), 1120-1127. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • The dopamine D2 antagonist remoxipride acts in vivo on a subpopulation of dopamine D2 receptors. PubMed. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Radioligand Binding Assays and Their Analysis. Request PDF - ResearchGate. [Link]

  • Why is Clozapine So Unique? – Psychopharmacology Explained – Non D2 Receptor Actions. Psychopharmacology Explained. [Link]

  • Seeman, P. (2014). Clozapine, a fast-off-D2 antipsychotic. ACS chemical neuroscience, 5(1), 24–29. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 309(10), C629-C634. [Link]

  • Clozapine binds preferentially to cortical D1-like dopamine receptors in the primate brain: a PET study. PubMed. [Link]

  • Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. PubMed. [Link]

  • Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. PubChem. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • The development of dopamine D2-receptor selective antagonists. PubMed. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • DOPAMINE D2 RECEPTOR ANTAGONIST ACTIVITY AND MOLECULAR MODELING OF CERTAIN NEW CYCLOHEXANE DERIVED ARYLCARBOXAMIDES STRUCTURALLY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Evaluation of N-Phenyl Homopiperazine Analogs as Potential Dopamine D3 Receptor Selective Ligands. Request PDF - ResearchGate. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Synapse. [Link]

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. PMC. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. [Link]

  • The potential of marine-derived piperazine alkaloids: Sources, structures and bioactivities. European Journal of Medicinal Chemistry, 267, 116081. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

Sources

benchmarking 1-[(3-Ethoxyphenyl)methyl]piperazine against a standard reference compound

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1-[(3-Ethoxyphenyl)methyl]piperazine vs. Standard Reference Ligands

Executive Summary: The Structural Mandate

This guide establishes the benchmarking framework for This compound (hereafter 3-EPMP ). As a meta-substituted benzylpiperazine derivative, 3-EPMP represents a critical structural expansion of the 1-benzylpiperazine (BZP) scaffold.

While BZP is primarily a non-selective monoamine releaser with stimulant properties, the introduction of a 3-ethoxy group introduces steric bulk and lipophilicity that historically shifts pharmacological profiles toward serotonergic selectivity (5-HT) and alters metabolic clearance rates.

Primary Reference Standard: 1-Benzylpiperazine (BZP) (Structural Parent) Secondary Reference Standard: 1-(3-Chlorophenyl)piperazine (mCPP) (Functional 5-HT Reference)

Physicochemical Profiling (In Silico)

Before wet-lab benchmarking, we must establish the physicochemical baseline. The ethoxy substitution significantly alters the lipophilic profile compared to BZP, affecting Blood-Brain Barrier (BBB) permeability and non-specific binding.

Table 1: Comparative Physicochemical Properties

Property3-EPMP (Candidate)BZP (Ref 1)mCPP (Ref 2)Significance
Molecular Weight ~220.3 g/mol 176.26 g/mol 196.68 g/mol 3-EPMP remains within CNS-penetrant range (<400).
cLogP ~2.8 - 3.1~1.5~2.5Critical: 3-EPMP is significantly more lipophilic, predicting higher tissue retention and BBB crossing.
TPSA ~21 Ų15 Ų15 ŲThe ethoxy ether oxygen adds polar surface area but remains <90 Ų (good oral bioavailability).
pKa (Basic N) ~9.1~9.2~8.9Similar ionization at physiological pH; lysosomal trapping likely.

In Vitro Binding Affinity Protocols

The core of this benchmark is determining the Ki (Inhibition Constant) . You must evaluate 3-EPMP against the specific targets relevant to piperazine pharmacophores: 5-HT2A , 5-HT2C , and the Dopamine Transporter (DAT) .

Workflow Visualization

BenchmarkingWorkflow Candidate 3-EPMP Sample Prep Membrane Preparation (HEK293/CHO) Candidate->Prep Solubilization (DMSO <0.1%) Binding Radioligand Binding (Competition Assay) Prep->Binding + Radioligand ([3H]-Ketanserin) Analysis Scintillation Counting & Ki Calculation Binding->Analysis Filtration (GF/B)

Caption: Figure 1. High-throughput radioligand binding workflow for profiling 3-EPMP affinity.

Protocol A: 5-HT2A Receptor Binding (Serotonergic Benchmarking)

Rationale: Meta-substituted piperazines often exhibit agonist activity at 5-HT2 receptors. Reference Control: Ketanserin (Antagonist) or DOI (Agonist).

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [³H]-Ketanserin (0.5 nM final concentration).

  • Non-Specific Binding (NSB): Define using 1 µM Mianserin.

  • Incubation: 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) . Note: PEI is non-negotiable here to reduce the high non-specific binding caused by the lipophilic ethoxy group of 3-EPMP.

  • Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Success Criteria:

  • If 3-EPMP Ki < 100 nM: High Affinity (Likely active).

  • If 3-EPMP Ki > 1000 nM: Low Affinity (Inactive at this target).

Functional Efficacy Assays

Binding does not equal function. We must determine if 3-EPMP acts as an agonist (mimicking mCPP) or an antagonist/transport inhibitor (mimicking BZP).

Protocol B: Monoamine Transporter Uptake (DAT/SERT)

Rationale: BZP acts primarily by inhibiting DAT and NET. The ethoxy-benzyl substitution may shift this toward SERT inhibition (SRI activity).

  • System: Rat brain synaptosomes or transfected CHO cells (hDAT/hSERT).

  • Tracer: [³H]-Dopamine or [³H]-Serotonin.

  • Method:

    • Pre-incubate cells with 3-EPMP (1 nM – 10 µM) for 10 minutes.

    • Add radiolabeled neurotransmitter.

    • Terminate uptake after 5 minutes (linear phase) by rapid washing with ice-cold buffer.

    • Lyse cells and count CPM.

  • Benchmarking Metric: Compare IC50 of 3-EPMP vs. BZP.

    • Hypothesis: 3-EPMP will show weaker DAT inhibition than BZP but stronger SERT inhibition due to the meta-ethoxy steric hindrance.

Signaling Pathway Diagram (GPCR)

GPCR_Signaling Ligand 3-EPMP / mCPP Receptor 5-HT2A Receptor Ligand->Receptor Bind Gq Gq Protein Receptor->Gq Activate PLC PLC-beta Gq->PLC Stimulate IP3 IP3 Accumulation PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca ER Release

Caption: Figure 2. Gq-coupled signaling pathway for functional validation of 5-HT2A agonism.

Metabolic Stability (ADME)

The ethoxy group is a metabolic "soft spot." It is susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), converting 3-EPMP into a phenolic metabolite.

Experiment: Microsomal Stability Assay

  • Incubate: 1 µM 3-EPMP with human liver microsomes + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor the disappearance of parent and appearance of the O-dealkylated phenol.

  • Benchmark: Compare intrinsic clearance (CLint) with BZP. BZP is relatively stable; 3-EPMP is expected to have a shorter half-life due to the ethoxy handle.

Conclusion & Recommendations

To validly benchmark This compound , you must move beyond simple structural comparison.

  • Selectivity Shift: Expect the ethoxy group to reduce dopaminergic potency (vs. BZP) and increase serotonergic affinity (vs. mCPP).

  • Solubility: The increased LogP requires careful DMSO control (<0.1%) in all assays to prevent precipitation.

  • Metabolism: The compound is likely a pro-drug or rapidly metabolized to a phenol; in vivo data (if planned) must account for this first-pass effect.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and In Vitro Pharmacology.Neuropsychopharmacology , 30(3), 550–560. Link

  • Glennon, R. A., et al. (1986). Stimulus properties of a new designer drug: 1-(3-trifluoromethylphenyl)piperazine (TFMPP).Pharmacology Biochemistry and Behavior , 24(5), 1193-1197. Link

  • National Institute of Mental Health (NIMH). (2025). PDSP Ki Database Protocol for 5-HT2A Binding.Psychoactive Drug Screening Program. Link

  • BenchChem. (2025).[1][2][3] Structure-Activity Relationship of Benzylpiperazine Derivatives.BenchChem Technical Guides. Link

Sources

Binding Site Validation Guide: 1-[(3-Ethoxyphenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand & The Challenge

1-[(3-Ethoxyphenyl)methyl]piperazine (CAS: 745-80-2) represents a critical scaffold in the optimization of CNS-active agents. Structurally, it consists of a piperazine ring linked via a methylene bridge to a 3-ethoxyphenyl moiety. This architecture places it squarely within the family of phenylpiperazine derivatives , a class renowned for their "privileged structure" status in targeting aminergic G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors—and more recently, TRPC6 ion channels.

The Research Problem: While the piperazine core suggests a high probability of binding to the orthosteric site of aminergic GPCRs (via an ionic lock with a conserved Aspartate), the specific "address" of the molecule is dictated by the 3-ethoxy substituent. Confirming the precise binding site—distinguishing between orthosteric (competitive) and allosteric modulation—is the bottleneck in developing this compound from a chemical probe into a therapeutic lead.

This guide objectively compares the three primary methodologies for validating the binding interface of this compound, providing experimental protocols to transition from in silico prediction to in vitro certainty.

Comparative Analysis of Validation Methodologies

For a researcher holding this compound, choosing the right validation method is a trade-off between resolution, throughput, and physiological relevance.

Table 1: Methodological Comparison
FeatureMethod A: Radioligand Competition Binding Method B: Site-Directed Mutagenesis (SDM) Method C: X-Ray Crystallography / Cryo-EM
Primary Output Affinity (

) & Mode of Action (Orthosteric vs. Allosteric)
Identification of specific amino acid residues involved in bindingAtomic-resolution 3D structure of the Ligand-Receptor complex
Resolution Low (Functional/Global)High (Residue-Specific)Ultra-High (Atomic)
Throughput High (96/384-well plates)Medium (Requires cloning/expression)Low (Months to Years)
Physiological Relevance High (Live membranes/cells)Medium (Artificial mutations may alter folding)Low/Medium (Frozen/Crystal state, often thermostabilized)
Cost $


Best For... Initial screening & determining potency relative to known drugs.[1]Validating in silico docking models (e.g., "Does D3.32 mutation kill binding?").Final definitive proof for lead optimization.

Deep Dive: The Binding Mechanism[2]

Based on the structural homology of phenylpiperazines, this compound is predicted to bind via a canonical ionic lock .

The "Ionic Lock" Hypothesis

In aminergic GPCRs (e.g., 5-HT1A, D2), the protonated nitrogen of the piperazine ring forms a crucial salt bridge with a conserved Aspartate residue on Transmembrane Helix 3 (TM3), specifically position D3.32 (Ballesteros-Weinstein numbering).

  • The Anchor: The basic nitrogen (pKa ~9.0) is positively charged at physiological pH.

  • The Pocket: The 3-ethoxyphenyl tail extends into a hydrophobic pocket (often TM5/TM6), engaging in

    
     stacking (e.g., with Phenylalanine or Tryptophan residues) or Van der Waals interactions.
    
Visualization of the Signaling & Binding Logic

BindingMechanism Ligand This compound Protonation Protonation (pH 7.4) Ligand->Protonation HydrophobicPocket Hydrophobic Pocket (TM5/TM6) Ligand->HydrophobicPocket 3-Ethoxy Tail Interaction PosCharge Positively Charged Piperazine Nitrogen Protonation->PosCharge Aspartate Aspartate Residue (TM3, D3.32) PosCharge->Aspartate Salt Bridge (Ionic Lock) Receptor Target Receptor (e.g., 5-HT1A / D2) Receptor->Aspartate Receptor->HydrophobicPocket BindingEvent Stable Ligand-Receptor Complex Aspartate->BindingEvent HydrophobicPocket->BindingEvent Response Downstream Signaling (Gi/Gs/Arrestin) BindingEvent->Response

Caption: Logical flow of the predicted binding mechanism, highlighting the critical salt bridge interaction common to piperazine scaffolds.

Experimental Protocols

To rigorously confirm the binding site, we recommend a sequential approach: Method A (to establish affinity) followed by Method B (to map the site).

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine if the compound binds to the orthosteric site by competing with a known radioligand.

Materials:

  • Membrane Prep: HEK293 cells overexpressing the target receptor (e.g., human 5-HT1A).

  • Radioligand:

    
    -8-OH-DPAT (for 5-HT1A) or 
    
    
    
    -Spiperone (for D2).
  • Test Compound: this compound (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

  • Preparation: Dilute test compound in assay buffer (10 concentrations, range

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane prep (

    
     protein), 50 µL radioligand (
    
    
    
    concentration), and 50 µL test compound.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validating Check: If the curve plateaus at 0% specific binding (full displacement), the compound binds to the orthosteric site . If it only partially displaces the radioligand (e.g., plateaus at 50%), it may be an allosteric modulator .

Protocol 2: Site-Directed Mutagenesis (The "Acid Test")

Objective: Confirm the specific residues anchoring the ligand.

Rationale: If the piperazine nitrogen binds to Aspartate D3.32, mutating this residue to Alanine (D3.32A) or Asparagine (D3.32N) should drastically reduce affinity (


-fold increase in 

).

Workflow:

  • In Silico Prediction: Dock the compound (using Autodock Vina or Schrödinger Glide) into the receptor crystal structure. Identify residues within 4Å.

  • Mutagenesis: Generate point mutations (e.g., D116A for 5-HT1A) using a QuikChange II XL kit.

  • Transfection: Transiently transfect wild-type (WT) and mutant plasmids into COS-7 or HEK293 cells.

  • Binding Assay: Perform the radioligand binding assay (Protocol 1) on both WT and Mutant membranes side-by-side.

  • Data Interpretation:

    • Case 1 (Critical Residue):

      
       (Mutant) 
      
      
      
      
      
      (WT). The residue is essential for binding.
    • Case 2 (Non-Essential):

      
       (Mutant) 
      
      
      
      
      
      (WT). The residue is not involved.
Visualization of Experimental Workflow

ExpWorkflow cluster_0 Phase 1: Prediction cluster_1 Phase 2: Validation Docking Molecular Docking (Identify Residues) Mutagenesis Site-Directed Mutagenesis (PCR) Docking->Mutagenesis Expression Cell Expression (HEK293) Mutagenesis->Expression Binding Radioligand Binding Assay Expression->Binding Result Compare Ki (WT) vs Ki (Mutant) Binding->Result

Caption: Step-by-step workflow from computational prediction to functional validation.

References

  • PubChem. "1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine Compound Summary."[2] National Library of Medicine. [Link][2]

  • RSC Publishing. "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking." Royal Society of Chemistry. [Link]

  • Justus, E. et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator." Scientific Reports. [Link]

  • Wikipedia. "Piperazine - Mechanism of Action." Wikipedia Foundation. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.